

Chemical structure and properties of 10(R)-hydroxy-9(S)-Hexahydrocannabinol.

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Compound of Interest

10(R)-hydroxy-9(S)Hexahydrocannabinol

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An In-depth Technical Guide to 10(R)-hydroxy-9(S)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and predicted properties of **10(R)**-hydroxy-9(S)-Hexahydrocannabinol (10(R)-hydroxy-9(S)-HHC). As a specific stereoisomer and potential metabolite of 9(S)-Hexahydrocannabinol, its characteristics are discussed in the context of its parent compound. This document synthesizes available chemical data and infers biological activity based on the well-established pharmacology of Hexahydrocannabinol (HHC) epimers. Detailed experimental protocols for cannabinoid analysis and visualizations of relevant biochemical pathways are also presented to guide future research and drug development efforts.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years. It is typically produced through the hydrogenation of delta-9-tetrahydrocannabinol (Δ^9 -THC) or other related cannabinoids. The hydrogenation process results in the formation of two diastereomers at the C9 position: (9R)-HHC and (9S)-HHC. It is



well-documented that the (9R)-HHC epimer is the primary psychoactive component, exhibiting a high binding affinity for cannabinoid receptors, similar to that of Δ^9 -THC. In contrast, the (9S)-HHC epimer demonstrates significantly lower affinity and functional activity at these receptors[1][2].

Metabolic studies of HHC have revealed that hydroxylation is a primary route of biotransformation[3][4]. This guide focuses on a specific hydroxylated derivative, **10(R)**-hydroxy-9(S)-Hexahydrocannabinol. Given that it is a derivative of the less active (9S)-HHC epimer, it is hypothesized that this compound will also exhibit low biological activity. This document aims to provide a detailed account of its chemical properties and a predictive assessment of its pharmacological profile.

Chemical Structure and Properties

10(R)-hydroxy-9(S)-Hexahydrocannabinol is a specific stereoisomer of a hydroxylated HHC metabolite. Its chemical identity is defined by the precise spatial arrangement of its atoms.

Property	Value	Reference
Formal Name	6aR-6aα,7,8,9,10α,10a- hexahydro-6,6,9β-trimethyl-3- pentyl-6H-dibenzo[b,d]pyran- 1,10β-diol	[5]
CAS Number	60948-21-2	[5]
Molecular Formula	C21H32O3	[5]
Formula Weight	332.5 g/mol	[5]
Purity	≥95%	[5]
Formulation	A crystalline solid	[5]

Solubility



Solvent	Concentration	Reference
DMF	20 mg/ml	[5]
DMSO	20 mg/ml	[5]
Ethanol	10 mg/ml	[5]

Spectroscopic Data

Туре	Value	Reference
λmax	210 nm	[5]

Predicted Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of **10(R)-hydroxy-9(S)- Hexahydrocannabinol** is not currently available in published literature. However, its pharmacological profile can be inferred from the known properties of its parent compound, (9S)-HHC.

The (9S)-HHC epimer exhibits a significantly lower binding affinity for both the CB1 and CB2 cannabinoid receptors compared to the (9R)-HHC epimer[1][6]. The binding affinity of (9S)-HHC at the CB1 receptor is reported to be approximately 10-fold less than that of (9R)-HHC[7]. Consequently, (9S)-HHC displays diminished activity in functional assays[1].

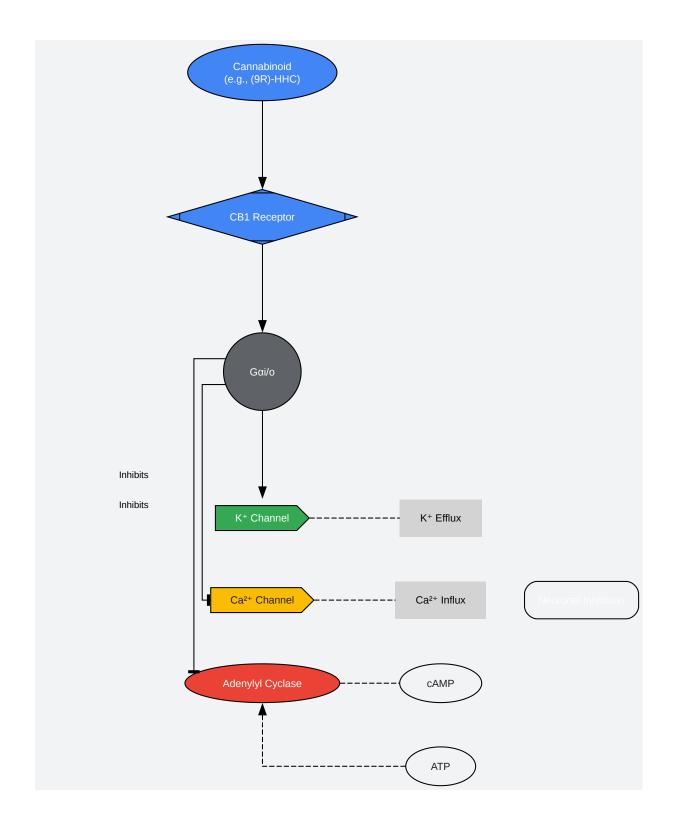
Given that 10(R)-hydroxy-9(S)-HHC is a hydroxylated derivative of the less active (9S)-HHC, it is highly probable that it also possesses a low affinity for cannabinoid receptors and, therefore, exhibits minimal to no psychoactive effects. The introduction of a hydroxyl group at the C10 position may further modulate its binding affinity and functional activity, though this remains to be experimentally determined.

General Cannabinoid Receptor Signaling

The primary signaling pathway for psychoactive cannabinoids involves the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



It also modulates ion channels, including the inhibition of calcium channels and activation of potassium channels.





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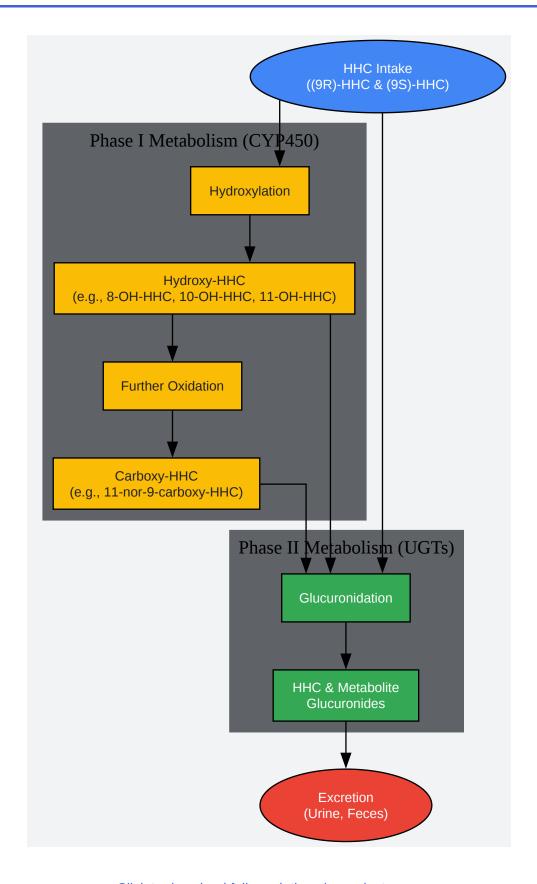
General Cannabinoid CB1 Receptor Signaling Pathway.

Metabolism of Hexahydrocannabinol

The metabolism of HHC is a critical area of research for understanding its duration of action and the generation of potentially active or inactive metabolites. In vitro and in vivo studies have begun to elucidate the metabolic fate of HHC.

Hydroxylation is a key phase I metabolic reaction for HHC, occurring at various positions on the molecule. The stereochemistry of the parent HHC epimer influences the preferred site of hydroxylation[3]. For the (9S)-HHC epimer, hydroxylation at the C8 position appears to be a significant pathway[3]. While 10-hydroxylated metabolites have been identified, their prevalence relative to other hydroxylated forms is still under investigation. Following phase I metabolism, the hydroxylated metabolites can undergo phase II conjugation, typically with glucuronic acid, to facilitate their excretion.





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Generalized Metabolic Pathway of Hexahydrocannabinol.



Experimental Protocols

The following are generalized protocols for the analysis of cannabinoids, including HHC and its metabolites, from biological matrices. These methods can be adapted for the specific detection and quantification of 10(R)-hydroxy-9(S)-HHC.

Sample Preparation: Solid-Phase Extraction (SPE)

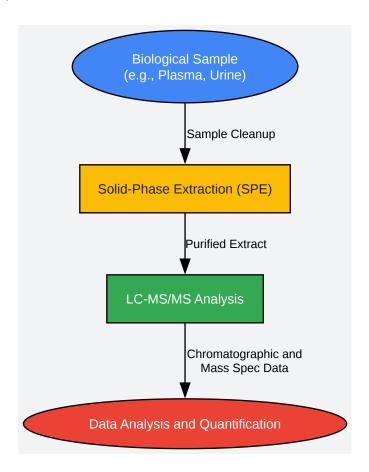
- Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma, urine), add an internal standard and appropriate buffer to adjust the pH.
- Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
- Sample Loading: Load the pre-treated sample onto the SPE cartridge.
- Washing: Wash the cartridge with a series of aqueous/organic solvent mixtures to remove interfering substances.
- Elution: Elute the cannabinoids of interest with an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Liquid Chromatography (LC):
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used for cannabinoid separation.
 - Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate, is typically employed.
 - Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.



- Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for cannabinoids.
 - Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for 10(R)-hydroxy-9(S)-HHC and an appropriate internal standard would need to be determined and optimized.



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General Workflow for Cannabinoid Analysis.

Conclusion



10(R)-hydroxy-9(S)-Hexahydrocannabinol is a chemically defined, hydroxylated derivative of (9S)-HHC. While direct biological data is lacking, its pharmacological properties are predicted to be weak, mirroring those of its parent compound. This technical guide provides a foundation for researchers by summarizing the known chemical characteristics of this molecule and offering a framework for its future investigation. The provided experimental protocols and pathway diagrams serve as a starting point for the analytical characterization and biological evaluation of this and other related novel cannabinoids. Further research is essential to definitively determine the pharmacokinetic and pharmacodynamic profile of **10(R)-hydroxy-9(S)-HHC**.

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